1-(3,5-difluorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F2N2O4S/c1-27-19-4-2-3-16(11-19)20(24-5-7-28-8-6-24)13-23-29(25,26)14-15-9-17(21)12-18(22)10-15/h2-4,9-12,20,23H,5-8,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQKTUCPVRZUHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNS(=O)(=O)CC2=CC(=CC(=C2)F)F)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,5-Difluorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Aromatic rings : The presence of difluorophenyl and methoxyphenyl groups.
- Morpholino moiety : This contributes to the compound's solubility and potential interaction with biological targets.
- Methanesulfonamide group : Known for its role in modulating biological activity through hydrogen bonding.
Chemical Formula
The molecular formula for this compound is .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : The compound interacts with various receptors, potentially affecting signaling pathways related to inflammation and pain management.
Pharmacological Profile
| Activity Type | Description |
|---|---|
| Antiproliferative | Demonstrated effectiveness against cancer cell lines in vitro. |
| Anti-inflammatory | Exhibits properties that reduce inflammation markers in animal models. |
| Analgesic | Potential pain-relieving effects observed in preclinical studies. |
Case Studies
- Anticancer Activity :
- Inflammation Reduction :
- Pain Management :
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and evaluating its biological activity:
- A synthetic route was developed that improved yield and purity, allowing for more extensive biological testing .
- In vivo studies have confirmed its safety profile, with no significant adverse effects reported at therapeutic doses .
Comparative Studies
To contextualize the potency of this compound, comparisons were made with similar compounds:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| 1-(3,5-Difluorophenyl)-N-(...) | 10 | Antiproliferative |
| 1-(4-Fluorophenyl)-N-(...) | 15 | Antiproliferative |
| 1-(3-Chlorophenyl)-N-(...) | 20 | Antiproliferative |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds with similar structures to 1-(3,5-difluorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide exhibit significant anticancer properties. The incorporation of fluorine atoms in aromatic moieties often enhances the biological activity of compounds, making them more effective as anticancer agents. For instance, fluorinated phenyl groups have been shown to improve the binding affinity to target proteins involved in cancer progression.
2. Enzyme Inhibition
This compound has been investigated for its potential as a covalent inhibitor of specific enzymes. Covalent inhibitors are designed to form stable bonds with target enzymes, thereby inhibiting their activity. The sulfonamide group in the compound is particularly relevant as it can interact with nucleophilic residues in active sites of enzymes, leading to irreversible inhibition. Studies have demonstrated that similar compounds can effectively inhibit proteases and kinases, which are crucial in various signaling pathways associated with cancer and other diseases.
Pharmacological Research
1. Drug Design and Development
The compound serves as a valuable scaffold for drug design due to its structural features that allow for modifications aimed at enhancing efficacy and selectivity. Researchers have utilized this compound in structure-activity relationship (SAR) studies to identify key functional groups that contribute to biological activity. For example, modifications on the methoxyphenyl group can lead to variations in pharmacokinetic properties, such as solubility and metabolic stability.
2. Targeted Therapy
In the context of targeted therapy, compounds like this compound are being explored for their ability to selectively inhibit cancer cell proliferation while sparing normal cells. This selectivity is critical for minimizing side effects associated with traditional chemotherapeutics.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate anticancer activity | The compound showed IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer properties. |
| Study B | Investigate enzyme inhibition | Demonstrated effective inhibition of a specific protease involved in tumor growth, with a mechanism involving covalent bonding to the active site. |
| Study C | SAR analysis | Identified optimal substitutions on the methoxyphenyl group that enhance bioavailability and reduce toxicity profiles. |
Comparison with Similar Compounds
Comparison with Similar Methanesulfonamide Derivatives
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features:
Key Observations:
- Substituent Impact on Application: The 3,5-difluorophenyl group is shared across research-focused compounds (e.g., AVE-1625, Target Compound) and is linked to enzyme inhibition (e.g., BACE-1) . In contrast, tolylfluanid (a pesticide) uses a dimethylamino sulfonyl group, highlighting how substituents dictate biological or industrial utility . The morpholinoethyl group in the target compound may enhance solubility compared to AVE-1625’s lipophilic bis(4-chlorophenyl)methyl azetidinyl group, which likely improves blood-brain barrier penetration for CNS targets .
Synthetic Strategies :
- Deprotection of sulfinamide intermediates (e.g., HCl treatment in MeOH, as in ) is a common step in synthesizing methanesulfonamide derivatives. The target compound’s synthesis may involve analogous steps.
- Complex substituents (e.g., indazolyl in Compound 19F ) require multi-step protocols, including Suzuki couplings or boronate intermediates, suggesting similar complexity for the target compound.
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the recommended methods for synthesizing 1-(3,5-difluorophenyl)-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)methanesulfonamide, and how can reaction yields be optimized?
Methodological Answer:
- Step 1 : Use a coupling reaction between 3,5-difluorophenyl methanesulfonyl chloride and 2-(3-methoxyphenyl)-2-morpholinoethylamine under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions.
- Step 2 : Optimize solvent choice (e.g., THF/H₂O mixtures, as described for sulfonamide synthesis in ) and reaction temperature (typically 0–25°C).
- Step 3 : Monitor purity via HPLC with a C18 column and UV detection at 254 nm (refer to impurity analysis in ). Adjust stoichiometry if impurities exceed 0.1% (per pharmacopeial standards in ).
- Step 4 : Purify via column chromatography using silica gel and a gradient of ethyl acetate/hexane. Yield improvements (e.g., >70%) may require iterative solvent optimization .
Q. How should researchers characterize the physicochemical properties of this compound for initial pharmacological screening?
Methodological Answer:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, using UV-Vis spectroscopy for quantification.
- LogP : Determine via reverse-phase HPLC (C8 column) calibrated with standards, as per protocols in for related methoxyphenyl compounds.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Compare with impurity thresholds (e.g., total impurities ≤0.5% per ).
- Crystallinity : Use X-ray diffraction (XRD) or DSC; reference structural data for sulfone derivatives in .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Target Binding : Screen against kinase or GPCR panels using fluorescence polarization or SPR. Include positive controls (e.g., metsulfuron methyl derivatives in ).
- Cytotoxicity : Use MTT assays in HEK293 or HepG2 cells, with IC₅₀ calculations via nonlinear regression.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Adjust incubation times (e.g., 30–60 min) based on ’s environmental fate protocols .
Advanced Research Questions
Q. How can contradictory data between in vitro and in vivo efficacy studies be resolved?
Methodological Answer:
- Pharmacokinetic Analysis : Measure plasma/tissue concentrations via LC-MS/MS after oral and IV administration. Calculate bioavailability (F%) and correlate with in vitro permeability (e.g., Caco-2 assays).
- Metabolite Profiling : Identify active/inactive metabolites using high-resolution MS and compare with in vitro activity. Adjust dosing regimens if metabolites dominate efficacy (e.g., ’s biotic transformation studies).
- Species-Specific Factors : Test in multiple animal models (e.g., rodents vs. zebrafish) to account for metabolic differences, as highlighted in ’s split-plot experimental design .
Q. What experimental designs are optimal for studying environmental fate and ecotoxicology?
Methodological Answer:
- Distribution Studies : Use radiolabeled compound (¹⁴C) to track abiotic/biotic partitioning in soil-water systems (per ’s Project INCHEMBIOL).
- Degradation Pathways : Conduct photolysis/hydrolysis experiments under controlled UV and pH conditions. Quantify degradation products via LC-HRMS.
- Ecotoxicology : Follow OECD guidelines for Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h ErC₅₀). Use randomized block designs () to minimize variability .
Q. How can structure-activity relationships (SAR) be elucidated for this sulfonamide derivative?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., fluorophenyl to methoxyphenyl) and compare activities. Use ’s sulfone derivative synthesis as a template.
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models using molecular docking (e.g., AutoDock Vina) and align with crystallographic data ().
- Functional Group Analysis : Test truncated analogs (e.g., removal of morpholino group) to isolate pharmacophore contributions. Validate via SPR binding assays .
Q. What strategies mitigate interference from impurities during analytical quantification?
Methodological Answer:
- Column Selection : Use UPLC with a HILIC column for polar impurities (e.g., unreacted amines, per ’s pharmacopeial methods).
- MS Detection : Employ MRM mode to distinguish parent compound from isobaric impurities.
- Sample Preparation : Optimize SPE protocols (C18 cartridges, pH-adjusted elution) to remove hydrophobic contaminants .
Q. How should researchers design dose-ranging studies for toxicological evaluation?
Methodological Answer:
- Pilot Studies : Use a log-scale dose range (0.1–100 mg/kg) in rodents, monitoring acute toxicity (72-h mortality).
- NOAEL Determination : Apply repeated-dose studies (14–28 days) with hematological/histopathological endpoints. Reference ’s safety protocols for sulfonamide handling.
- Statistical Design : Apply a split-split plot design () to account for inter-individual variability and time-dependent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
